molecular formula C10H10ClNOS2 B3011499 2-Chloro-N-(thieno[3,2-b]thiophen-5-ylmethyl)propanamide CAS No. 2411291-67-1

2-Chloro-N-(thieno[3,2-b]thiophen-5-ylmethyl)propanamide

Cat. No.: B3011499
CAS No.: 2411291-67-1
M. Wt: 259.77
InChI Key: QWNMWKTXUNGQFX-UHFFFAOYSA-N
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Description

2-Chloro-N-(thieno[3,2-b]thiophen-5-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Chemical Reactions Analysis

2-Chloro-N-(thieno[3,2-b]thiophen-5-ylmethyl)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-N-(thieno[3,2-b]thiophen-5-ylmethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(thieno[3,2-b]thiophen-5-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

2-Chloro-N-(thieno[3,2-b]thiophen-5-ylmethyl)propanamide can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct electronic properties and reactivity, making it a valuable compound in various fields of research and application .

Properties

IUPAC Name

2-chloro-N-(thieno[3,2-b]thiophen-5-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNOS2/c1-6(11)10(13)12-5-7-4-9-8(15-7)2-3-14-9/h2-4,6H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNMWKTXUNGQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC2=C(S1)C=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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